
1-(1-Methylisoquinolin-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylisoquinolin-6-yl)ethan-1-one is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse pharmacological activities and are often found in natural products and synthetic compounds. This particular compound features a methyl group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylisoquinolin-6-yl)ethan-1-one typically involves the alkylation of isoquinoline derivatives. One common method is the Friedel-Crafts acylation reaction, where isoquinoline is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other optimized synthetic routes that ensure cost-effectiveness and scalability. The choice of method depends on factors such as availability of raw materials, environmental regulations, and desired production capacity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methylisoquinolin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(1-Methylisoquinolin-6-yl)ethanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(1-Methylisoquinolin-6-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(1-Methylisoquinolin-6-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylisoquinolin-6-yl)ethan-1-one depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1-(3-Methylisoquinolin-6-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with different functional groups.
Uniqueness: 1-(1-Methylisoquinolin-6-yl)ethan-1-one is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Its methyl group and ketone functionality provide distinct chemical properties compared to other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(1-methylisoquinolin-6-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-12-4-3-10(9(2)14)7-11(12)5-6-13-8/h3-7H,1-2H3 |
Clave InChI |
YTVFIYMGLXMQQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1C=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


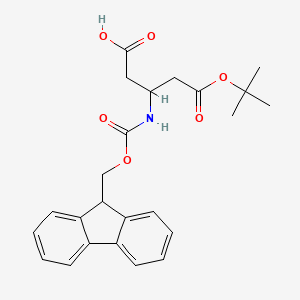
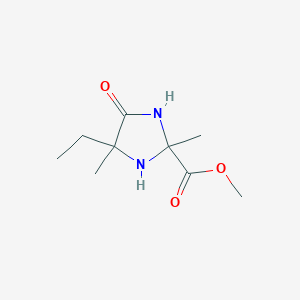
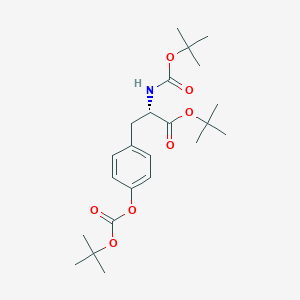
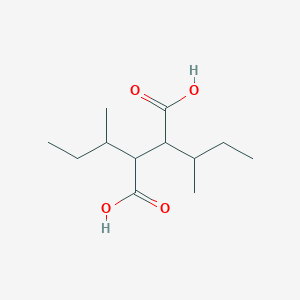
![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)


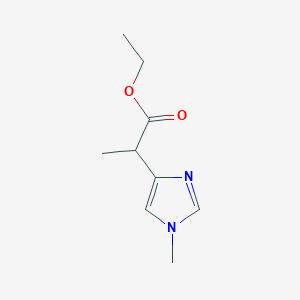

![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)
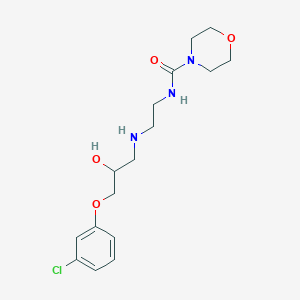
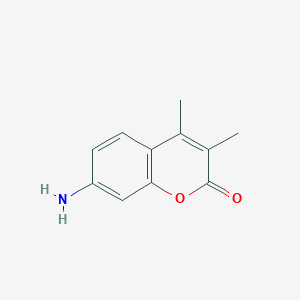
![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)
